molecular formula C21H18N2OS B2719007 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide CAS No. 328539-92-0

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

Cat. No.: B2719007
CAS No.: 328539-92-0
M. Wt: 346.45
InChI Key: TVYMBOMENTWZLU-UHFFFAOYSA-N
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Description

N-(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide is a chemical compound designed for non-human research applications. It features a naphthalene carboxamide moiety linked to a 3-cyano-5-methyl-4,5,6,7-tetrahydrobenzothiophene core, a structural motif recognized for its relevance in medicinal chemistry. Compounds based on the 2-amino-3-cyanothiophene scaffold, particularly the 3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl structure, have demonstrated significant potential in pharmaceutical research. This specific chemical architecture has been identified as a key pharmacophore in the development of inhibitors for various biological targets. For instance, derivatives of this scaffold have been explored as potent and selective inhibitors of kinases such as JNK2 and JNK3, which are important in cellular stress response pathways . Furthermore, this core structure has been utilized in the design of novel telomerase inhibitors, mimicking the pharmacophoric features of known inhibitors like BIBR1532, which target the telomerase enzyme in cancer cells . Other research applications for similar N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides include their investigation as modulators of the nuclear receptor RORγt, a target for inflammatory and autoimmune diseases , and as potential 5-lipoxygenase (5-LOX) inhibitors in anti-inflammatory agent development . The product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the specific properties and activity profile of this compound.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-13-9-10-19-17(11-13)18(12-22)21(25-19)23-20(24)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYMBOMENTWZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide is the JNK2 and JNK3 kinases. These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses.

Mode of Action

This compound interacts with its targets, the JNK2 and JNK3 kinases, by forming a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site. This interaction inhibits the activity of the kinases, thereby affecting the signaling pathways they are involved in.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of JNK2 and JNK3 kinases. This inhibition disrupts the MAPK signaling pathway, leading to alterations in gene expression, mitosis, differentiation, and cell survival/apoptosis.

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and antibacterial effects, supported by various studies and data.

Chemical Structure and Properties

The compound's structure includes a benzothiophene ring , a naphthalene moiety , and a cyano group , contributing to its unique biological activity. Its molecular formula is C18H15N3OSC_{18}H_{15}N_{3}OS with a molecular weight of approximately 353.46 g/mol.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. A study identified it as a potent inhibitor of JNK2 and JNK3 kinases with pIC50 values of 6.7 and 6.6, respectively . The compound's ability to selectively inhibit these kinases may lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Enzyme Inhibition

The mechanism of action involves enzyme inhibition where the compound binds to the active sites of specific enzymes, thereby modulating their activity. For instance, it has been shown to inhibit mitogen-activated protein kinases (MAPKs), which play crucial roles in cellular signaling pathways related to growth and survival .

Antibacterial and Antifungal Activities

Compounds with similar structures have demonstrated significant antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group and the aromatic rings enhances its biological efficacy against these pathogens.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound:

StudyFindings
Identified as potent inhibitors of JNK2 and JNK3 kinases with promising anticancer activity.
Showed antibacterial properties against E. coli and S. aureus, indicating potential for treating infections.
Discussed the role of similar compounds in modulating inflammatory responses through enzyme inhibition.

The compound's mechanism of action can be summarized as follows:

Enzyme Inhibition : It binds to enzyme active sites, preventing substrate interaction.

Receptor Binding : Interacts with cell surface receptors to influence signaling pathways.

DNA Intercalation : Inserts between DNA base pairs, potentially affecting replication and transcription .

Comparison with Similar Compounds

Core Substituent Variations

The target compound’s closest structural analogs differ primarily in the carboxamide substituent and halogenation patterns:

Compound Name Molecular Formula Key Substituents Molecular Weight Reference
Target Compound C₂₁H₁₉N₂OS Naphthalene-1-carboxamide, 3-cyano, 5-methyl 353.45 g/mol
5-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-furamide C₁₅H₁₃BrN₂O₂S 2-Furamide, 5-bromo, 3-cyano, 5-methyl 365.24 g/mol
4-Benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide C₂₄H₂₂N₂OS Benzylbenzamide, 3-cyano, 5-methyl 386.51 g/mol
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide C₁₈H₂₄N₂O Quinuclidinyl, tetrahydronaphthalene 284.40 g/mol

Key Observations :

  • Bromination (as in the furamide analog) introduces steric bulk and electronegativity, which may alter solubility or metabolic stability .

Heterocyclic Variations

Compounds with modified heterocycles exhibit distinct electronic and steric profiles:

  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-2-carboxamide (C₂₁H₁₉N₂OS): The naphthalene-2-carboxamide isomer may exhibit different binding orientations due to altered carboxamide positioning .
  • 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (C₁₁H₁₁N): The absence of the benzothiophene core reduces molecular complexity but retains the nitrile functional group, a common pharmacophore .

Physicochemical Properties

Solubility and Stability

  • Target Compound : The naphthalene moiety likely reduces aqueous solubility compared to smaller aromatic substituents (e.g., furan or benzene derivatives) but enhances lipophilicity, favoring membrane permeability .
  • 5-Bromo-furamide Analog : The bromine atom increases molecular weight and may contribute to higher melting points (similar to halogenated compounds in , which show melting points >150°C) .

Spectroscopic Data

While specific spectral data for the target compound are unavailable, analogs in the evidence provide insights:

  • 1,3-Benzothiazole-2-carboxamide Derivative (C₁₈H₁₆N₃OS₂): IR spectra of similar compounds show strong absorption bands for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Tetrahydronaphthalene Carbonitriles : NMR spectra typically display characteristic shifts for tetrahydro ring protons (δ 1.5–2.5 ppm) and nitrile carbons (δ ~120 ppm in $^{13}\text{C}$ NMR) .

Pharmacological and Toxicological Profiles

Toxicity Considerations

  • Quinuclidinyl Carboxamide : Classified as acutely toxic (H302, H315, H319) with respiratory irritation hazards (H335), suggesting that carboxamide derivatives require stringent handling protocols .
  • Brominated Furamide : Halogenated analogs may pose bioaccumulation risks due to bromine’s environmental persistence .

Hypothetical Target Affinity

  • The naphthalene-1-carboxamide group’s planar structure may favor interactions with hydrophobic binding pockets (e.g., ATP-binding sites in kinases), as seen in structurally related kinase inhibitors .
  • The cyano group could act as a hydrogen bond acceptor or participate in dipole interactions, enhancing binding specificity .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temperatures risk decomposition; lower temps slow reaction kinetics
SolventAnhydrous DMF or THFPolar aprotic solvents enhance reactivity but require strict moisture control
CatalystPd(PPh₃)₄ for cyanationCatalyst loading (2–5 mol%) balances cost and efficiency

Yield Optimization : Use column chromatography or recrystallization for purification, with HPLC monitoring to confirm >95% purity .

Basic Question: How can researchers characterize the compound’s structural and electronic properties to inform drug design?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of the cyano and methyl groups on the benzothiophene ring .
  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR to verify proton environments and carbon connectivity (e.g., distinguishing tetrahydrobenzothiophene vs. aromatic protons) .
    • FT-IR : Confirm presence of cyano (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .
  • Computational Chemistry :
    • DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions for target binding .

Q. Methodological Answer :

  • Enzyme Inhibition Assays :
    • Use recombinant kinases or proteases to test inhibitory activity (IC₅₀) via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
    • Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .
  • Cellular Assays :
    • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation .
    • Apoptosis Detection : Annexin V/PI staining followed by flow cytometry .
  • Safety Profiling :
    • Assess cytotoxicity on non-cancerous cell lines (e.g., HEK293) to determine selectivity indices .

Q. Data Interpretation :

  • Compare IC₅₀ values across assays to identify off-target effects.
  • Use Western blotting to confirm downstream target modulation (e.g., caspase-3 cleavage for apoptosis) .

Advanced Question: How can computational modeling predict target interactions, and what validation steps are required?

Q. Methodological Answer :

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., kinase ATP-binding pockets) .
    • Prioritize poses with favorable binding energy (< -8 kcal/mol) and hydrogen bonding to key residues (e.g., hinge region in kinases) .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and ligand-protein interaction persistence .
  • Validation :
    • Mutagenesis Studies : Test binding affinity against mutant proteins (e.g., Ala-scanning of predicted interaction sites) .
    • SAR Analysis : Synthesize analogs with modified substituents (e.g., methyl → ethyl) to validate computational predictions .

Advanced Question: What strategies resolve contradictions in biological activity data across assays?

Q. Methodological Answer :

  • Orthogonal Assays :

    • If a compound shows high activity in enzymatic assays but low cellular efficacy, evaluate membrane permeability via Caco-2 monolayer assays or PAMPA .
    • Use LC-MS to quantify intracellular compound levels and confirm bioavailability .
  • Data Triangulation :

    DiscrepancyProbable CauseResolution
    High IC₅₀ in kinase A vs. low IC₅₀ in kinase BOff-target bindingPerform kinome-wide profiling (e.g., KinomeScan)
    Cytotoxicity without target modulationNon-specific effectsTest in target-knockout cell lines via CRISPR
  • Meta-Analysis : Compare structural analogs (e.g., and derivatives) to identify substituents correlating with activity .

Basic Question: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respirators (e.g., N95) if handling powdered form .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to prevent vapor/aerosol exposure .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Emergency Measures :

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Dermal Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

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